molecular formula C11H15N3O B1491664 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol CAS No. 2097946-03-5

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Cat. No.: B1491664
CAS No.: 2097946-03-5
M. Wt: 205.26 g/mol
InChI Key: BNTLNBRTVRVVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is a high-value, synthetically versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule is built on the 1H-imidazo[1,2-b]pyrazole scaffold, a condensed five-membered N-heterocycle that has recently attracted considerable attention due to its diverse and useful bioactivities, which include antimicrobial, anticancer, and anti-inflammatory properties . Researchers value this scaffold as a potential non-classical isostere of the indole ring, a common structural motif in pharmaceuticals . Replacing an indole core with a 1H-imidazo[1,2-b]pyrazole system, as in this compound, has been demonstrated to result in significantly improved solubility in aqueous media, thereby addressing key challenges in drug development such as poor bioavailability and metabolic stability . The synthetic accessibility of this scaffold is well-established, with modern methodologies allowing for selective functionalization at various positions on the ring system using techniques such as Br/Mg-exchange and regioselective metalations with TMP-bases, followed by trapping with diverse electrophiles . Furthermore, efficient one-pot synthetic routes, such as the Groebke–Blackburn–Bienaymé multicomponent reaction, have been developed to access this family of compounds, facilitating rapid library generation for structure-activity relationship (SAR) studies . The presence of the ethanol moiety in this specific derivative provides a handle for further chemical modification, making it a versatile building block for the development of novel therapeutic agents, fluorescent probes, and other functional materials. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(6-cyclobutylimidazo[1,2-b]pyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-7-6-13-4-5-14-11(13)8-10(12-14)9-2-1-3-9/h4-5,8-9,15H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTLNBRTVRVVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=CN(C3=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 5-Aminopyrazole Intermediate

  • Starting Materials: Ethoxymethylene malononitrile derivatives and hydrazine monohydrate.
  • Procedure: The ethoxymethylene malononitrile derivative is reacted with hydrazine monohydrate in ethanol under microwave irradiation (e.g., 80 °C, 150 W, 10 minutes).
  • Outcome: This step yields the 5-aminopyrazole intermediate with high conversion efficiency.
  • Notes: Presence of water during this step can lead to complex mixtures; thus, anhydrous conditions are preferred. The sequence of reagent addition is critical for optimal yield.

Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

  • Reagents: The preformed 5-aminopyrazole intermediate, cyclobutyl-containing aldehyde, isocyanide, and catalytic trifluoroacetic acid (TFA).
  • Conditions: The reaction is carried out in ethanol at room temperature for 10–60 minutes.
  • Mechanism: The amine group of the 5-aminopyrazole condenses with the aldehyde to form an imine intermediate, which subsequently undergoes nucleophilic attack by the isocyanide, followed by cyclization to form the imidazo[1,2-b]pyrazole ring.
  • Yield: Isolated yields range from 65% to 83%, depending on substituents and reaction optimization.

Introduction of the Ethan-1-ol Side Chain

  • The ethan-1-ol substituent can be introduced either by using a hydroxyalkyl isocyanide or by post-synthetic modification of a suitable precursor.
  • For example, using 2-hydroxyethyl isocyanide in the GBB reaction incorporates the ethan-1-ol moiety directly into the final product.
  • Alternatively, functional group transformations such as reduction or substitution on a precursor bearing a leaving group can provide the ethan-1-ol side chain.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
5-Aminopyrazole formation Ethoxymethylene malononitrile + hydrazine monohydrate 80 °C (microwave) 10 min >90 Anhydrous EtOH, microwave-assisted
GBB-3CR 5-Aminopyrazole + cyclobutyl aldehyde + isocyanide + TFA (20 mol %) Room temp 10–60 min 65–83 Ethanol solvent, sequence of addition critical
Ethan-1-ol side chain introduction Use of 2-hydroxyethyl isocyanide or post-modification Room temp or reflux Variable Variable Direct incorporation preferred for simplicity

Purification and Characterization

  • The products typically precipitate from the reaction mixture and can be isolated by filtration.
  • Washing with hexane or diethyl ether removes impurities.
  • Drying under vacuum yields the pure compound without requiring complex chromatographic purification.
  • Characterization is performed using 1D and 2D NMR techniques (1H, 13C-HSQC, HMBC, COSY, NOESY) to confirm the regioselectivity and tautomeric form of the imidazo[1,2-b]pyrazole core.

Research Findings and Advantages

  • The microwave-assisted formation of the 5-aminopyrazole intermediate significantly reduces reaction time and improves yield.
  • The one-pot, two-step GBB method offers a green, operationally simple, and versatile route to highly substituted imidazo[1,2-b]pyrazoles, including cyclobutyl-substituted derivatives.
  • The method allows for easy variation of substituents by changing aldehyde and isocyanide components, enabling rapid library synthesis for medicinal chemistry applications.
  • The mild reaction conditions and straightforward purification make this approach suitable for both laboratory-scale synthesis and potential scale-up.

Summary Table of Preparation Method

Aspect Details
Core Synthetic Approach Groebke–Blackburn–Bienaymé (GBB) three-component reaction
Key Intermediates 5-Aminopyrazole derivatives formed via microwave-assisted cyclocondensation
Cyclobutyl Introduction Via cyclobutyl-containing aldehyde in GBB reaction
Ethan-1-ol Side Chain Incorporated via hydroxyalkyl isocyanide or post-synthetic modification
Reaction Medium Ethanol
Catalyst Trifluoroacetic acid (TFA), catalytic amounts
Temperature Microwave step: 80 °C; GBB reaction: room temperature
Reaction Time Microwave step: 10 min; GBB step: 10–60 min
Yields 65–83% isolated yields
Purification Filtration, washing with hexane or diethyl ether, vacuum drying
Characterization Techniques 1D and 2D NMR spectroscopy (1H, 13C-HSQC, HMBC, COSY, NOESY)

This comprehensive synthesis approach, supported by peer-reviewed research, provides a reliable and efficient method for preparing this compound and related derivatives, facilitating further exploration in pharmaceutical and chemical research fields.

Chemical Reactions Analysis

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyrazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects. The cyclobutyl group and ethan-1-ol moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents (Position 6) Functional Group (Position 1) Molecular Formula Molecular Weight (g/mol) Notes
2-(6-Cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride Cyclobutyl Ethylamine (HCl salt) C11H16N4•HCl 240.74 Neat product, research use
2-(6-Cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid Cyclopropyl Acetic acid C10H11N3O2 205.21 Discontinued; 95% purity
2-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Thiophene Ethylamine C11H12N4S 232.30 Sulfur-containing analog
(6-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Cyclobutyl Propargyl + Methanol C13H15N3O 241.28 Discontinued
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole Cyclopropyl Chloroethyl C10H11ClN4 222.67 Synthetic intermediate

Key Observations:

Cyclobutyl vs. Cyclopropyl analogs (e.g., ) exhibit lower molecular weights (~205–222 g/mol) than cyclobutyl derivatives (~240 g/mol), which may influence solubility and bioavailability.

Functional Group Impact :

  • The hydroxyethyl group in the target compound (vs. ethylamine in or chloroethyl in ) increases polarity, improving aqueous solubility but possibly reducing membrane permeability.
  • The acetic acid moiety in introduces acidity (pKa ~2–3), enabling salt formation for enhanced stability.

Heterocyclic Modifications :

  • Thiophene substitution () introduces sulfur, which may alter electronic properties (e.g., π-stacking interactions) and metabolic stability.

Biological Activity

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is a compound belonging to the imidazo[1,2-b]pyrazole class, which has been recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C12_{12}H16_{16}N4_4O
  • Molecular Weight : 232.28 g/mol

The key features of its structure include:

  • A cyclobutyl group attached to an imidazo[1,2-b]pyrazole ring.
  • An ethan-1-ol moiety that may influence its biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The imidazo[1,2-b]pyrazole ring is known to modulate various signaling pathways by inhibiting enzyme activity or activating specific receptors. This modulation can lead to significant biological effects, such as anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that compounds within the imidazo[1,2-b]pyrazole class exhibit potent anticancer properties. For instance:

  • In vitro studies have shown that derivatives of imidazo[1,2-b]pyrazoles can inhibit cell proliferation in various cancer cell lines. The IC50_{50} values for these compounds often fall within the nanomolar range, indicating strong potency against cancer cells .
CompoundCell LineIC50_{50} (nM)
Example ASNU16< 77.4
Example BKG125.3

Anti-inflammatory Activity

The compound also demonstrates potential anti-inflammatory effects:

  • Studies have reported that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, some derivatives have shown higher selectivity and potency compared to standard anti-inflammatory drugs .

Study 1: Enzymatic Inhibition

A study evaluated the inhibitory effects of various imidazo[1,2-b]pyrazole derivatives on specific kinases involved in cancer progression. The results indicated that compounds with a cyclobutyl substituent exhibited enhanced potency compared to those with larger substituents .

Study 2: Cellular Assays

Another investigation focused on the cellular impact of these compounds on different cancer cell lines. The findings revealed that this compound significantly reduced cell viability in treated cultures, supporting its potential as an anticancer agent .

Q & A

Q. What established synthetic methodologies are reported for the preparation of 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol?

Synthesis typically involves cyclocondensation of heterocyclic precursors, such as pyrazole derivatives, followed by functionalization at the 6-position with cyclobutyl groups. For example, imidazo[1,2-b]pyrazole scaffolds are synthesized via reflux conditions with acetic acid as a catalyst. Post-functionalization may employ cross-coupling reactions (e.g., Suzuki-Miyaura) for cyclobutyl introduction. X-ray crystallography is critical for confirming structural integrity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of cyclobutyl and ethanol substituents.
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation.
  • X-ray diffraction : Resolves crystal packing and stereochemistry.
  • HPLC-PDA : Assesses purity (>95% threshold for biological assays) .

Q. What known biological targets or activities are associated with imidazo[1,2-b]pyrazole derivatives?

These compounds are investigated as kinase inhibitors (e.g., c-MET) due to their heterocyclic core, which mimics ATP-binding motifs. The ethanol moiety enhances aqueous solubility, improving bioavailability. Preclinical studies show tumor growth inhibition in kinase-dependent cancers, with selectivity profiles dependent on substituent stereoelectronics .

Advanced Questions

Q. How can researchers optimize reaction conditions to enhance the yield of the cyclobutyl incorporation step?

Optimization strategies include:

  • Catalyst screening : Pd(PPh3)4 or Pd(OAc)2 for cross-coupling efficiency.
  • Solvent selection : DMF or THF at 110°C improves cyclobutyl coupling.
  • Kinetic monitoring : LC-MS tracks intermediates to identify yield-limiting steps .

Q. What methodologies address discrepancies in enzymatic inhibition data across different assay platforms?

Contradictions are resolved via:

  • Orthogonal assays : Fluorescence polarization vs. radiometric assays cross-validate inhibition potency.
  • Cocrystallography : Reveals binding modes (e.g., non-canonical hydrogen bonds with c-MET) that explain selectivity .

Q. What in silico strategies predict the impact of ethanol moiety modifications on target binding and solubility?

Computational approaches include:

  • Molecular dynamics (MD) simulations : Assess hydrogen bonding between the ethanol group and kinase domains.
  • QSPR models : Correlate logP with solubility to guide substituent design.
  • Free energy perturbation (FEP) : Quantifies binding affinity changes upon ethanol substitution .

Methodological Considerations

  • Synthetic Yield Challenges : Evidence from imidazo[1,2-b]pyrazole synthesis shows that steric hindrance from the cyclobutyl group may reduce coupling efficiency. Mitigation includes using bulkier ligands (e.g., XPhos) to stabilize palladium intermediates .
  • Data Contradictions : Structural analogs (e.g., triazolopyrazine-based inhibitors) demonstrate that scaffold rigidity can reduce off-target interactions, resolving discrepancies between enzymatic and cellular assays .
  • PK/PD Modeling : The ethanol group’s polarity improves oral absorption (Cmax > 1 µM in rodent models), but metabolic stability requires evaluation via liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.